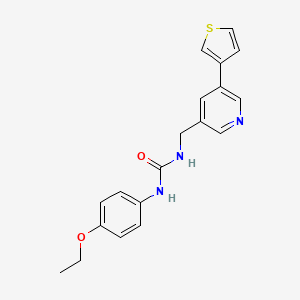
1-(4-Ethoxyphenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethoxyphenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea, also known as ETP-46464, is a small molecule inhibitor that has gained attention for its potential use in cancer treatment. This compound was first synthesized in 2010 by researchers at Eisai Co., Ltd. and has since been the subject of numerous studies exploring its mechanism of action and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biochemical Evaluation
A series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which share a similar structural motif to 1-(4-Ethoxyphenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea, was synthesized to optimize the spacer length between pharmacophoric moieties. These compounds were assessed for antiacetylcholinesterase activity, indicating potential applications in the treatment of diseases like Alzheimer's. The research demonstrated that flexible spacers are compatible with high inhibitory activities, suggesting that 1-(4-Ethoxyphenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea could have similar applications due to its structural analogies (Vidaluc et al., 1995).
Organic Chemistry and Reactivity
The reactivity of 4-alkoxypyrimidine 1-oxides with phenyl isocyanate and phenyl isothiocyanate was studied, producing various derivatives, including urea compounds. This research offers insights into the chemical behavior of alkoxypyrimidine and its potential in creating new chemical entities. The findings may contribute to understanding the reactivity patterns of similar urea derivatives, such as 1-(4-Ethoxyphenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea, and their applications in developing new pharmacological agents (Yamanaka et al., 1979).
Molecular Engineering and Nonlinear Optics
Research into the molecular complexation of new materials for quadratic nonlinear optical behavior investigated molecular complexes with potential for second harmonic generation (SHG) activity. This study demonstrates the utility of certain urea derivatives in the crystal engineering of noncentrosymmetric structures, which are crucial for nonlinear optics applications. This suggests that compounds like 1-(4-Ethoxyphenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea might be explored for their potential in similar applications, contributing to the development of materials with novel optical properties (Muthuraman et al., 2001).
Anticancer Research
A new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, including structures analogous to 1-(4-Ethoxyphenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea, were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The study highlights the significance of diaryl ureas in medicinal chemistry, particularly as potential BRAF inhibitors, suggesting the utility of 1-(4-Ethoxyphenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea derivatives in anticancer research (Feng et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)-3-[(5-thiophen-3-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-2-24-18-5-3-17(4-6-18)22-19(23)21-11-14-9-16(12-20-10-14)15-7-8-25-13-15/h3-10,12-13H,2,11H2,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOGYGOPYYOGDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-ethoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2736009.png)
![N-benzyl-3-(3-oxo-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2736010.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2736011.png)

![4-methylphenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl sulfide](/img/structure/B2736014.png)





![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-5-methoxy-2,3-dihydro-1-benzofuran-7-carboxamide;hydrochloride](/img/structure/B2736026.png)
![6-methyl-2-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]carbonyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2736027.png)

![5-((Tert-butoxycarbonyl)amino)bicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B2736031.png)